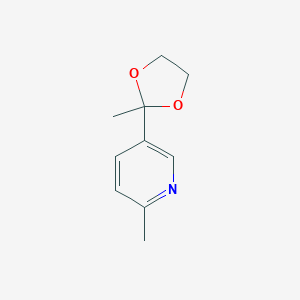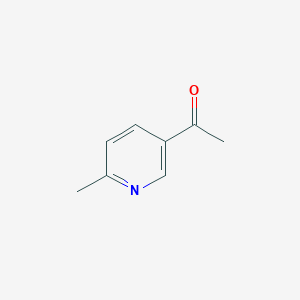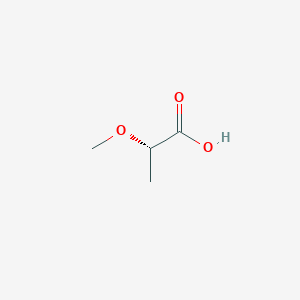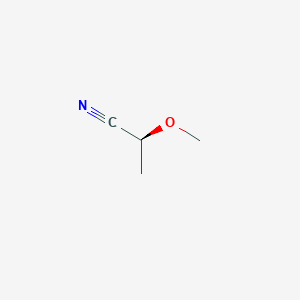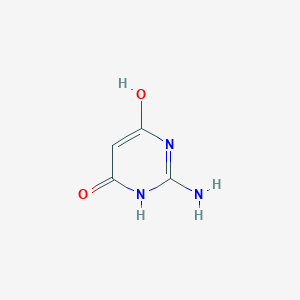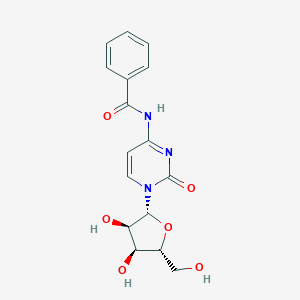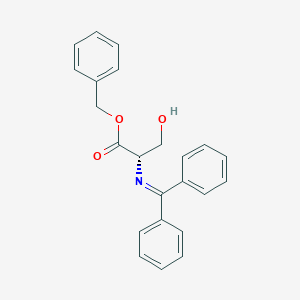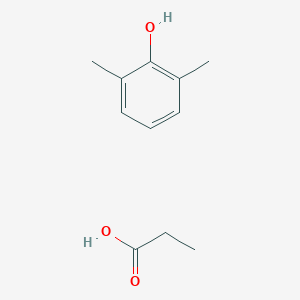
2,6-Dimethylphenol;propanoic acid
Overview
Description
2,6-Dimethylphenol;propanoic acid is a compound that has been extensively studied for its potential applications in scientific research. This compound is also known as 2,6-Xylenol;propanoic acid and is a derivative of phenol. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Scientific Research Applications
Catalytic Synthesis
2,6-Dimethylphenol has been a focus in catalytic synthesis research. Studies have explored its synthesis from methanol and cyclohexanol over magnesium oxide-supported chromium catalysts. This synthesis is significant as it offers a one-step process at atmospheric pressure, which could be applicable for the formation of 2,6-dimethylphenol using methanol as a methyl group source (Wang, Tsai, Tsai, & Cheng, 1995).
Polymerization
The oxidative coupling polymerization of 2,6-dimethylphenol, catalyzed by copper(II) complexes, is another area of research. This polymerization process is crucial for the formation of poly(2,6-dimethyl-1,4-phenyleneoxide) (PPO), a valuable polymer in various applications (Chen & Challa, 1990).
Biodegradation
Research on the biodegradation of 2,6-dimethylphenol, particularly by Mycobacterium neoaurum B5-4, has shown that this bacterium can effectively eliminate 2,6-dimethylphenol in water, protecting aquatic life from its toxicity (Ji et al., 2019).
Electrochemical Studies
Polaromicrotribometric studies of polyphenylene oxide film formation on metal electrodes by electrolysis of disubstituted phenols, including 2,6-dimethylphenol, have been conducted. This research provides insights into the potential of using these films as protective coatings for metallic surfaces (Bruno, Pham, & Dubois, 1977).
Antioxidant Activity
Propofol and its related compounds, including 2,6-dimethylphenol, have been studied for their antioxidant activities. This research contributes to understanding the role of these compounds in inhibiting free radical chain reactions (Ogata, Shin‐ya, Urano, & Endō, 2005).
properties
IUPAC Name |
2,6-dimethylphenol;propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O.C3H6O2/c1-6-4-3-5-7(2)8(6)9;1-2-3(4)5/h3-5,9H,1-2H3;2H2,1H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMQOXRWLJGREQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O.CC1=C(C(=CC=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597257 | |
| Record name | Propanoic acid--2,6-dimethylphenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylphenol;propanoic acid | |
CAS RN |
51233-80-8 | |
| Record name | Propanoic acid--2,6-dimethylphenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



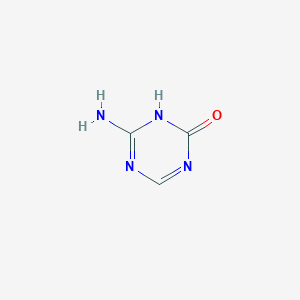

![thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B16490.png)
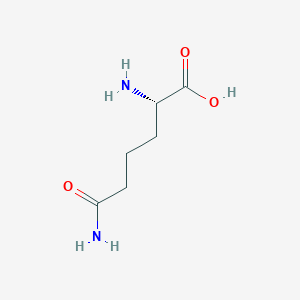
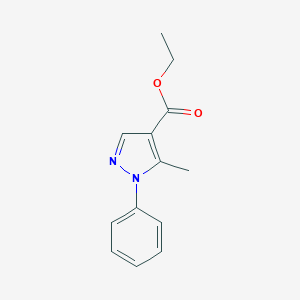
![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde](/img/structure/B16501.png)
